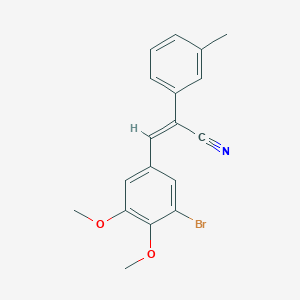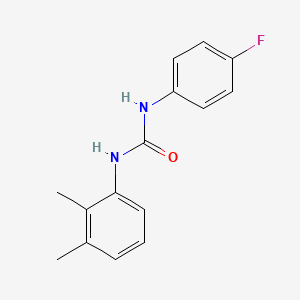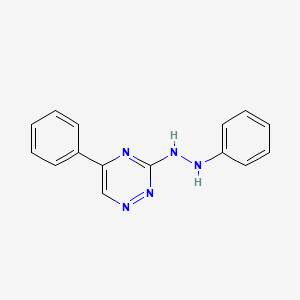![molecular formula C22H19N3O4 B5458049 N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5458049.png)
N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide, also known as FIPI, is a small molecule inhibitor that has been developed to target the phospholipase D (PLD) enzyme. PLD is a key regulator of intracellular signaling pathways and has been implicated in a variety of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. The development of FIPI as a PLD inhibitor has therefore generated significant interest in the scientific community, with researchers investigating its potential applications in a range of fields.
Wirkmechanismus
N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide works by binding to the active site of the PLD enzyme, preventing it from carrying out its normal functions. PLD is involved in the production of phosphatidic acid (PA), a key signaling molecule that regulates a range of cellular processes. By inhibiting PLD, N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide prevents the production of PA, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide has a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. In addition, N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide has been shown to have effects on membrane trafficking and cytoskeletal organization, highlighting its potential as a tool for studying these processes in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide is its specificity for the PLD enzyme, which makes it a useful tool for studying the role of PLD in cellular processes. In addition, N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide is relatively easy to synthesize, making it accessible to researchers. However, one limitation of N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide is its potential toxicity, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide and its potential applications as a PLD inhibitor. One area of interest is the development of more potent and selective PLD inhibitors, which may have improved therapeutic potential. In addition, researchers are investigating the potential of N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide as a tool for studying membrane trafficking and cytoskeletal organization, which may have implications for a range of cellular processes. Finally, there is ongoing research into the potential applications of N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide in the treatment of cancer, inflammation, and neurodegenerative diseases, which may lead to the development of new therapies in these areas.
Synthesemethoden
N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of various chemical precursors. The first step involves the reaction of 2-furancarboxaldehyde with ethyl 2-aminobenzoate to form an intermediate compound. This is then reacted with indole-3-carboxaldehyde to form the key intermediate, which is subsequently reacted with furan-2-carboxylic acid to form the final product, N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide has been widely studied in the context of its potential applications as a PLD inhibitor. PLD is involved in a variety of cellular processes, including inflammation, cancer, and neurodegeneration, and N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide has been shown to have potential therapeutic applications in these areas. For example, N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide has been shown to inhibit the proliferation of cancer cells in vitro, and has been investigated as a potential treatment for a range of cancers, including breast, prostate, and pancreatic cancer. In addition, N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide has been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for conditions such as arthritis and asthma.
Eigenschaften
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(23-10-9-15-14-24-18-7-2-1-6-17(15)18)19(13-16-5-3-11-28-16)25-22(27)20-8-4-12-29-20/h1-8,11-14,24H,9-10H2,(H,23,26)(H,25,27)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRKIWNYSPIWRS-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C(=C\C3=CC=CO3)/NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)

![N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine](/img/structure/B5458004.png)
![2-[(4-tert-butylphenyl)(2-phenylvinyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5458008.png)

![3-[2-(3,4-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5458015.png)
![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![2-[2-(2-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5458036.png)

![ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5458051.png)
![(4R)-N-methyl-4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5458053.png)
![2-{4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5458062.png)